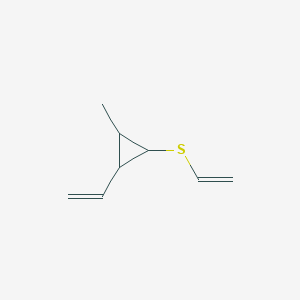
Cyclopropane, 1-ethenyl-2-(ethenylthio)-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropane, 1-ethenyl-2-(ethenylthio)-3-methyl- is an organic compound with a unique structure that includes a cyclopropane ring substituted with ethenyl and ethenylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropane, 1-ethenyl-2-(ethenylthio)-3-methyl- typically involves the cyclopropanation of suitable precursors. One common method is the reaction of a cyclopropane derivative with ethenyl and ethenylthio reagents under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized processes to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can help achieve the desired product quality on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Cyclopropane, 1-ethenyl-2-(ethenylthio)-3-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethenylthio group to an ethylthio group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethenylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, ethylthio derivatives, and various substituted cyclopropane compounds, depending on the specific reaction and reagents used.
Scientific Research Applications
Cyclopropane, 1-ethenyl-2-(ethenylthio)-3-methyl- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Cyclopropane, 1-ethenyl-2-(ethenylthio)-3-methyl- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Cyclopropane, 1-ethenyl-2-(ethenylthio)-3-methyl- include:
- Cyclopropane, 1-ethynyl-1-ethenyl-
- Cyclopropane, ethenyl-
- Cyclopropane, 1-ethenyl-1-methyl-
Uniqueness
What sets Cyclopropane, 1-ethenyl-2-(ethenylthio)-3-methyl- apart from these similar compounds is the presence of both ethenyl and ethenylthio groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
62162-26-9 |
|---|---|
Molecular Formula |
C8H12S |
Molecular Weight |
140.25 g/mol |
IUPAC Name |
1-ethenyl-2-ethenylsulfanyl-3-methylcyclopropane |
InChI |
InChI=1S/C8H12S/c1-4-7-6(3)8(7)9-5-2/h4-8H,1-2H2,3H3 |
InChI Key |
DDCWWHZUSOHGFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C1SC=C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















